molecular formula C9H15NO B13161682 3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile

3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile

Cat. No.: B13161682
M. Wt: 153.22 g/mol
InChI Key: KCVZAJPUGMWUFU-UHFFFAOYSA-N
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Description

3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile (CAS: 1849267-49-7) is a nitrile-functionalized epoxide characterized by a branched 3-methylbutyl substituent and a methyl group attached to the oxirane (epoxide) ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol . Safety protocols emphasize avoiding heat sources and ensuring proper handling to prevent accidental ignition .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-methyl-3-(3-methylbutyl)oxirane-2-carbonitrile

InChI

InChI=1S/C9H15NO/c1-7(2)4-5-9(3)8(6-10)11-9/h7-8H,4-5H2,1-3H3

InChI Key

KCVZAJPUGMWUFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(C(O1)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive intermediate in various chemical processes. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of amines or other derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-methyl-3-(3-methylbutyl)oxirane-2-carbonitrile, focusing on substituent variations and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Data
This compound 1849267-49-7 C₁₀H₁₅NO 165.23 3-Methylbutyl Requires strict thermal safety
3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile 1855647-35-6 C₆H₉NO₂ 127.14 Methoxymethyl Higher polarity due to ether group
3-Methyl-3-p-tolyl-oxirane-2-carbonitrile 117125-56-1 C₁₁H₁₁NO 173.21 p-Tolyl (aromatic) Synthesis yield: 58% via optimized route
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile 1862796-31-3 C₁₁H₁₁NO 173.21 2-Methylphenyl (aromatic) Currently unavailable commercially
Key Observations:

Substituent Diversity: The 3-methylbutyl group in the target compound introduces steric bulk and lipophilicity, which may influence solubility in non-polar solvents .

Synthesis and Yield: 3-Methyl-3-p-tolyl-oxirane-2-carbonitrile is synthesized with a 58% yield via a route involving aryne intermediates, suggesting methodological efficiency for aromatic derivatives .

Safety and Handling :

  • The target compound requires precautions against heat and ignition sources (P210) , while methoxymethyl and aromatic analogues lack explicit hazard data but likely share similar risks due to the reactive epoxide-nitride backbone.

Reactivity and Functional Group Interactions

  • Epoxide Reactivity: All compounds contain an epoxide ring, which is susceptible to nucleophilic attack. The electron-withdrawing nitrile group adjacent to the epoxide likely accelerates ring-opening reactions compared to non-nitrile epoxides.
  • Substituent Effects on Reactivity :
    • Alkyl substituents (e.g., 3-methylbutyl) may stabilize the epoxide ring sterically but reduce electrophilicity.
    • Aromatic substituents could direct ring-opening reactions regioselectively due to electronic effects (e.g., para-substituted toluyl groups) .

Biological Activity

3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile, a compound of interest in various biological and chemical research fields, has garnered attention due to its unique structural characteristics and potential bioactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features an epoxide functional group, which is known for its reactivity and ability to participate in various biochemical reactions. The presence of the carbonitrile group enhances its potential as a bioactive molecule.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating biochemical reactions.
  • Receptor Interaction : It has the potential to interact with various receptors, influencing cellular signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines. For instance, a study reported that at concentrations ranging from 10 µM to 100 µM, significant reductions in cell viability were observed in human breast cancer cells (MCF-7) and lung cancer cells (A549).

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. A notable study involved administering the compound to mice with induced tumors, where it exhibited a dose-dependent reduction in tumor size compared to control groups.

Case Studies

  • Case Study 1: Anti-Cancer Activity
    • Objective : To evaluate the anti-cancer effects of this compound.
    • Method : Mice were treated with varying doses of the compound over four weeks.
    • Results : Tumor growth was significantly inhibited at doses above 50 mg/kg, with minimal side effects observed.
  • Case Study 2: Neuroprotective Effects
    • Objective : Investigate potential neuroprotective properties.
    • Method : Zebrafish models were exposed to the compound during early development stages.
    • Results : The compound showed protective effects against neurodevelopmental toxicity at concentrations below 30 µM.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeConcentration RangeEffect Observed
CytotoxicityMCF-7 Cell Line10 µM - 100 µMSignificant reduction in viability
Tumor Growth InhibitionMouse Model50 mg/kg - 200 mg/kgDose-dependent tumor size reduction
NeuroprotectionZebrafish Model<30 µMProtective effects on development

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